Methanol-d4

説明

特性

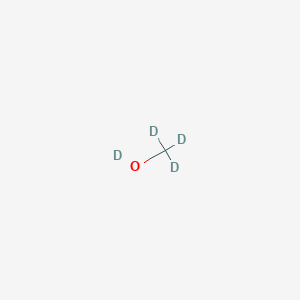

IUPAC Name |

trideuterio(deuteriooxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801010038 | |

| Record name | Methan-d3-ol-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-98-3 | |

| Record name | Methanol-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methan-d3-ol-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan-d3-ol-d | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methan-d3-ol-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801010038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H4)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methanol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanol-d4 (CD₃OD), also known as deuterated methanol (B129727) or tetradeuteromethanol, is an isotopologue of methanol where all four hydrogen atoms have been replaced with deuterium.[1][2] This substitution of a heavier isotope imparts subtle but significant changes to the molecule's physical and chemical properties. Primarily utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, its deuterated nature eliminates solvent-proton signals from the spectra, allowing for unobstructed analysis of the solute.[3][4] This guide provides an in-depth overview of the core physical properties of this compound, experimental considerations for their measurement, and their relevance in research and development.

Core Physical and Chemical Properties

The physical characteristics of this compound are critical to its application, particularly in ensuring the reproducibility and accuracy of experimental results. The following tables summarize the key quantitative data available for high-purity this compound.

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Formula | CD₄O | [1][3] |

| Molar Mass | 36.07 g/mol | [5][6] |

| CAS Number | 811-98-3 | [3][5] |

| EC Number | 212-378-6 | [3][5] |

| Isotopic Purity | ≥99.8 atom % D | [7] |

| Appearance | Colorless Liquid | [5][8] |

Thermodynamic and Physical State Properties

| Property | Value | Unit | Conditions | Source(s) |

| Melting Point | -99 °C / -98 °C | °C | [1][3][7] | |

| Boiling Point | 65.4 °C | °C | at 1013 hPa | [6][7][9] |

| Density | 0.888 | g/mL | at 25 °C | [1][7][9] |

| Vapor Pressure | 129 | hPa | at 20 °C | [5][9] |

| Dynamic Viscosity | 0.52 | mPa·s | at 20 °C | [10] |

Optical and Safety Properties

| Property | Value | Unit | Conditions | Source(s) |

| Refractive Index | 1.326 | n20/D | at 20 °C | [7][8][9] |

| Flash Point | 9.7 - 12 | °C | Closed Cup | [6][8] |

| Explosion Limits | 5.5 - 36.5 | % (V) | [7] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for quality control and for the validation of materials used in sensitive applications. While specific instrument models may vary between laboratories, the fundamental methodologies are standardized.

1. Density Measurement: The density of liquid samples like this compound is typically determined using a digital density meter based on the oscillating U-tube principle.

-

Methodology: A small sample volume is introduced into a U-shaped borosilicate glass tube. The tube is electromagnetically excited to oscillate at its characteristic frequency. This frequency is directly related to the mass of the sample within the tube. The instrument measures the oscillation period and calculates the density based on calibration with standards of known density (e.g., dry air and ultrapure water). Temperature control is critical and is usually maintained to within ±0.01 °C using an integrated Peltier system.

2. Boiling Point Determination: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology: A common method involves using an ebulliometer. The liquid is heated in a flask equipped with a reflux condenser and a calibrated temperature sensor placed in the vapor phase above the liquid surface. The liquid is heated to a steady boil, and the temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point. The atmospheric pressure is recorded simultaneously, and corrections can be applied to normalize the boiling point to standard pressure (1013 hPa).

3. Refractive Index Measurement: The refractive index is a fundamental physical property that is sensitive to purity. It is measured using a refractometer.

-

Methodology: An Abbe refractometer is commonly used. A few drops of the this compound sample are placed on the surface of the measuring prism. A light source (typically a sodium D-line at 589 nm) is passed through the sample. The instrument measures the critical angle of refraction between the prism and the sample. This angle is used to calculate the refractive index. The temperature of the prism is precisely controlled, as the refractive index is temperature-dependent.

4. Viscosity Measurement: The dynamic viscosity can be measured using various types of viscometers. For low-viscosity liquids like this compound, a capillary viscometer or a rotational viscometer is suitable.

-

Methodology (Capillary Viscometer): A known volume of the liquid is drawn into the upper bulb of a calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer). The viscometer is placed in a constant temperature bath. The time it takes for the liquid to flow under gravity between two marked points on the capillary is measured. The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Quality Control and Application Workflow

The physical properties of this compound are integral to its quality control process, ensuring it meets the stringent requirements for applications like NMR spectroscopy. The following diagram illustrates a typical workflow from synthesis to application.

Caption: Quality control workflow for this compound production.

Conclusion

This compound is a critical solvent in modern chemical and pharmaceutical research. Its distinct physical properties, resulting from the substitution of hydrogen with deuterium, are well-characterized. A thorough understanding and verification of these properties—such as density, boiling point, and refractive index—through standardized experimental protocols are essential for ensuring the quality, purity, and reliability of the solvent in high-precision applications like NMR spectroscopy. This guide serves as a foundational resource for professionals relying on the consistent and verifiable characteristics of this compound in their research endeavors.

References

- 1. Deuterated methanol - Wikipedia [en.wikipedia.org]

- 2. This compound | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. armar-europa.de [armar-europa.de]

- 4. This compound | 811-98-3 [chemicalbook.com]

- 5. This compound CAS#: 811-98-3 [m.chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 甲醇-d4,99.8原子 D - 多种规格可供选择 [sigmaaldrich.com]

- 8. This compound, for NMR, 99.8 atom % D 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. einsteiniumchemie.com [einsteiniumchemie.com]

- 10. science-and-fun.de [science-and-fun.de]

A Technical Guide to the Isotopic Purity and Enrichment of Commercial Methanol-d4

For researchers, scientists, and professionals in drug development, the quality of deuterated solvents is paramount for obtaining accurate and reproducible results, particularly in applications like Nuclear Magnetic Resonance (NMR) spectroscopy and as internal standards in mass spectrometry. Methanol-d4 (CD₃OD), a deuterated isotopologue of methanol (B129727), is a widely used solvent in these fields.[1][2][3][4] This technical guide provides an in-depth analysis of the isotopic purity and enrichment levels of commercially available this compound, details the experimental protocols for its quality assessment, and outlines key factors influencing its suitability for various research applications.

Understanding Isotopic Purity and Enrichment

It is crucial to distinguish between chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the deuterated molecule (this compound) relative to other chemical entities, such as residual starting materials, byproducts of synthesis, or degradation products.[5] In contrast, isotopic enrichment (or isotopic purity) quantifies the percentage of deuterium (B1214612) atoms at the labeled positions within the this compound molecule.[5] It is typically expressed as "atom percent D". For this compound, this indicates the extent to which hydrogen atoms have been replaced by deuterium. High isotopic enrichment is critical for minimizing the residual proton signals of the solvent in ¹H NMR spectroscopy, thereby allowing for a clearer observation of the analyte's signals.[6]

Commercial Grades and Specifications of this compound

Leading chemical suppliers offer various grades of this compound, each with specific purity and enrichment levels tailored to different applications. The tables below summarize the typical specifications from major commercial sources.

Table 1: Isotopic Enrichment and Chemical Purity of Commercial this compound

| Supplier/Brand | Product Grade | Isotopic Purity (atom % D) | Chemical Purity (Assay) |

| Sigma-Aldrich | Reagent Grade | ≥99.5%[7] | ≥99% (CP)[7] |

| Sigma-Aldrich | NMR Grade | ≥99.8%[8][9] | ≥99% (CP)[8][9] |

| Sigma-Aldrich | - | 99%[2] | 99% (CP)[2] |

| Merck Millipore | MagniSolv™ | min. 99.8%[10][11] | Not specified |

| Merck Millipore | MagniSolv™ | min. 99.95%[12] | Not specified |

| Cambridge Isotope Labs | NMR Solvent | 99.8%[13][14] | 99.5%[13][14] |

| Zeochem | ZEOtope | 99.8 - 99.95%[15] | ≥99.0% (GC)[15] |

| Eurisotop | NMR Solvent | 99.80% D | Not specified |

| Eurisotop | "100%" | 99.95% D | Not specified |

| TCI | - | 99.8%[16] | Not specified |

Table 2: Common Impurities in Commercial this compound

| Supplier/Brand | Product Grade | Max. Water Content | Other Notable Impurities |

| Sigma-Aldrich | Reagent Grade | Not specified | Not specified |

| Sigma-Aldrich | NMR Grade | ≤0.025%[2][8][9] | Not specified |

| Merck Millipore | MagniSolv™ | ≤0.030% (H₂O + D₂O)[10] | Not specified |

| Merck Millipore | MagniSolv™ | <0.02% | Not specified |

| Cambridge Isotope Labs | NMR Solvent | Not specified | +0.05% v/v TMS (optional)[13] |

| Zeochem | ZEOtope | ≤0.030% (w) (H₂O + D₂O)[15] | Not specified |

| Eurisotop | NMR Solvent | <0.03% | +0.03% TMS (optional) |

| Eurisotop | "100%" | <0.02% | +0.03% TMS (optional) |

Experimental Protocols for Quality Assessment

The quality of this compound is primarily assessed by determining its isotopic enrichment and water content. The standard analytical techniques for these evaluations are Nuclear Magnetic Resonance (NMR) spectroscopy and Karl Fischer (KF) titration, respectively.

Determination of Isotopic Purity by ¹H NMR Spectroscopy

¹H NMR spectroscopy is the most direct method for evaluating the isotopic purity of this compound. The analysis focuses on quantifying the signal from the residual, non-deuterated methyl groups (CHD₂) and hydroxyl proton (OH) relative to a known standard.

Methodology:

-

Sample Preparation:

-

A precise volume of the this compound sample is placed in a clean, dry NMR tube.

-

A known amount of an internal standard with a distinct, sharp signal (e.g., Tetramethylsilane - TMS, or a non-volatile standard for quantitative NMR) is added. In many commercial preparations, TMS is already included.[13]

-

-

Instrumental Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal separation and sensitivity.

-

The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a high signal-to-noise ratio, particularly for the small residual proton signals.

-

Key parameters to optimize include the pulse angle, acquisition time, and relaxation delay to ensure accurate signal integration.

-

-

Data Analysis and Calculation of Isotopic Enrichment:

-

The ¹H NMR spectrum of a high-purity this compound will show a quintet for the residual methyl protons (CHD₂) at approximately 3.31 ppm and a broad singlet for the residual hydroxyl proton (OH) around 4.87 ppm.[17] The chemical shifts can be influenced by temperature, concentration, and the presence of water.

-

The integral of the residual methyl proton signal is compared to the integral of the internal standard.

-

The atom % D is calculated by quantifying the intensity of the residual proton signal relative to the total number of exchangeable sites. The calculation takes into account the stoichiometry of the molecule and the integral values of the residual solvent peak and the standard.

-

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate and specific method for the determination of water content in various substances, including deuterated solvents.[18] Both volumetric and coulometric KF titration can be used, with the choice depending on the expected water content. For the typically low water levels in high-purity this compound (often <0.05%), coulometric titration is generally preferred due to its higher sensitivity for trace amounts of water.[1][8]

Methodology (Coulometric Karl Fischer Titration):

-

Instrument Setup:

-

A coulometric Karl Fischer titrator is assembled with a titration cell containing an anolyte solution (typically containing sulfur dioxide, iodide, and an amine base in a suitable solvent like methanol).[13] The cell must be meticulously dried and sealed to prevent atmospheric moisture contamination.

-

The instrument is conditioned by titrating any residual moisture in the solvent until a stable, low drift rate is achieved.

-

-

Sample Handling and Titration:

-

A known weight of the this compound sample is accurately determined.

-

The sample is injected directly into the conditioned titration cell using a dry syringe.

-

The titration is initiated. The instrument electrochemically generates iodine, which reacts stoichiometrically with the water in the sample.

-

The endpoint is detected when all the water has been consumed, and an excess of iodine is present.

-

-

Data Analysis and Calculation:

-

The total charge (in coulombs) required to generate the iodine is measured.

-

The water content is calculated based on Faraday's law, where 1 milligram of water is equivalent to 10.72 coulombs of charge. The result is typically expressed as a weight percentage (%) or parts per million (ppm).

-

Visualizing Workflows and Relationships

To better illustrate the processes and factors discussed, the following diagrams are provided.

Conclusion

The selection of an appropriate grade of this compound is a critical decision for any analytical or synthetic procedure requiring a deuterated solvent. Understanding the specifications provided by commercial suppliers, particularly the distinction between isotopic and chemical purity, is essential for ensuring the quality and reliability of experimental data. The methodologies of ¹H NMR spectroscopy and Karl Fischer titration represent the gold standards for verifying the isotopic enrichment and water content, respectively. By adhering to rigorous analytical protocols, researchers can confidently assess the quality of their this compound, thereby upholding the integrity of their scientific findings.

References

- 1. Karl Fischer titration: When to use volumetry or coulometry | Metrohm [metrohm.com]

- 2. cscscientific.com [cscscientific.com]

- 3. cdn.hach.com [cdn.hach.com]

- 4. This compound | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics [mdpi.com]

- 6. Synthesis and NMR analysis of isotopically enriched methanol | Semantic Scholar [semanticscholar.org]

- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 8. Coulometric Karl Fischer Vs Volumetric: Water Range, Interferences And Throughput [eureka.patsnap.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]

- 11. This compound deuteration degree min. 99.8 for NMR spectroscopy MagniSolv 811-98-3 [sigmaaldrich.com]

- 12. This compound(811-98-3) 1H NMR [m.chemicalbook.com]

- 13. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

- 14. metrohm.com [metrohm.com]

- 15. greyhoundchrom.com [greyhoundchrom.com]

- 16. Coulometric titration vs volumetric titration to determine water content [pro-analytics.net]

- 17. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 18. scs.illinois.edu [scs.illinois.edu]

Methanol-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Overview of Methanol-d4, Covering its Core Properties, Synthesis, and Applications in Advanced Scientific Research.

Introduction

This compound (CD₃OD), a deuterated isotopologue of methanol (B129727), is a pivotal solvent and reagent in a multitude of advanced scientific disciplines, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy and the synthesis of deuterated compounds for pharmaceutical development.[1] Its unique isotopic composition, where all four hydrogen atoms are replaced by deuterium (B1214612), renders it nearly transparent in ¹H NMR spectra, thereby providing an unobstructed view of the analyte's proton signals.[2][3] This technical guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, and key experimental applications.

Core Properties of this compound

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 811-98-3 |

| IUPAC Name | trideuterio(deuteriooxy)methane |

| Synonyms | Tetradeuteromethanol, Methyl-d3 alcohol-d |

| Chemical Formula | CD₃OD |

| Molecular Weight | 36.07 g/mol |

| Appearance | Colorless liquid |

| Density | 0.888 g/mL at 25 °C |

| Melting Point | -99 °C |

| Boiling Point | 65.4 °C |

| Refractive Index | n20/D 1.326 |

| Isotopic Purity | Typically ≥99.8 atom % D |

Synthesis of this compound

A prevalent method for the industrial production of this compound involves the catalytic reaction of deuterium gas (D₂) and carbon monoxide (CO).

Experimental Protocol: Catalytic Synthesis of this compound

-

Reactant Preparation: A pre-mixed gas of deuterium (D₂) and carbon monoxide (CO) is prepared, typically in a 1:1 volume ratio.

-

Catalytic Reaction: The gas mixture is passed through a catalyst bed under high pressure (e.g., 5.5 MPa) and elevated temperature (e.g., 210-380 °C). The catalyst often consists of a mixture of metal oxides, such as gold oxide, platinum oxide, and rhodium oxide.

-

Condensation and Collection: The reaction mixture is continuously circulated over the catalyst. The resulting this compound product is then condensed and collected in a separation vessel.

-

Purification: The collected liquid is purified by distillation to yield high-purity this compound (typically >99.8%).

Applications in Research and Development

This compound is an indispensable tool for researchers, particularly in the fields of analytical chemistry and drug development.

NMR Spectroscopy

The primary application of this compound is as a solvent for NMR spectroscopy.[2][3] By replacing protic solvents with their deuterated counterparts, the intense solvent signals that would otherwise obscure the signals from the analyte are eliminated.

-

Solubility Test: If the solubility of the analyte is unknown, a small amount is first tested for solubility in non-deuterated methanol.

-

Sample Weighing: An appropriate amount of the sample is weighed. Typically, 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR.

-

Dissolution: The sample is dissolved in approximately 0.5-0.7 mL of this compound in a small vial.

-

Filtration (if necessary): If any particulate matter is present, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer to NMR Tube: The clear solution is transferred to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: The NMR tube is securely capped and labeled with the sample information.

Synthesis of Deuterated Compounds

This compound serves as a valuable source of deuterium for the synthesis of isotopically labeled compounds.[1] These deuterated molecules are of significant interest in drug development as the substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties such as a longer half-life.[1][4]

-

Reaction Setup: In a three-necked flask, add sodium hydroxide (B78521) and water.

-

Addition of this compound: Add this compound to the flask and cool the mixture in an ice-water bath.

-

Addition of p-Toluenesulfonyl Chloride: A solution of p-toluenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran) is added dropwise to the cooled mixture.

-

Reaction: The reaction is allowed to proceed, typically overnight at room temperature with stirring.

-

Workup: The reaction mixture is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with water and dried over anhydrous sodium sulfate.

-

Isolation of Product: The solvent is removed under reduced pressure to yield the deuterated methyl p-toluenesulfonate product.

Metabolic Studies

In metabolic studies, isotopically labeled compounds are used as tracers to elucidate metabolic pathways. While methanol itself is metabolized in the body, this compound can be used to trace the fate of the methanol molecule through these pathways.[1] The primary metabolic pathway for methanol involves its oxidation to formaldehyde (B43269) and then to formic acid.

Conclusion

This compound is a cornerstone deuterated solvent and reagent that empowers researchers and scientists in a wide array of applications. Its utility in providing clear NMR spectra is unparalleled, and its role as a deuterium source is critical in the development of next-generation pharmaceuticals. A thorough understanding of its properties and applications, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the NMR Spectrum of Pure Methanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of pure Methanol-d4 (CD₃OD). It is intended to serve as a detailed reference for researchers, scientists, and professionals in drug development who utilize this common solvent in their analytical work. This guide covers the fundamental principles behind the observed NMR signals, presents quantitative data in a clear and accessible format, and outlines standardized experimental protocols for acquiring high-quality spectra.

Introduction to the NMR Spectrum of this compound

This compound is a deuterated isotopologue of methanol, widely employed as a solvent in NMR spectroscopy. Its utility stems from the fact that deuterium (B1214612) (²H or D) is largely "invisible" in ¹H NMR spectra under standard acquisition parameters, thus providing a transparent background for the analysis of dissolved analytes. However, the solvent itself gives rise to characteristic residual signals in both ¹H and ¹³C NMR spectra, which are crucial for spectrometer calibration and can provide information about the sample environment. Understanding these solvent signals is paramount for accurate spectral interpretation.

¹H and ¹³C NMR Spectral Data of this compound

The NMR spectrum of pure this compound is characterized by residual signals from incompletely deuterated isotopologues (primarily CHD₂OD) and the natural abundance of the ¹³C isotope. The key spectral parameters are summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Origin | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Residual Methyl Protons (CHD₂-OD) | 3.31 | Quintet | ²J(H,D) ≈ 1.6 - 2.2 |

| Residual Hydroxyl Proton (CD₃-OH) | 4.78 - 4.87 | Singlet (broad) | - |

Note: The chemical shift of the hydroxyl proton is highly dependent on temperature, concentration, and the presence of exchangeable protons in the sample.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal Origin | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Methyl Carbon (-CD₃) | 49.15 | Septet | ¹J(C,D) ≈ 21.0 - 21.4 |

Origin and Interpretation of NMR Signals

The observed signals in the NMR spectrum of this compound can be explained by fundamental NMR principles, including chemical shift, spin-spin coupling, and isotopic effects.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dominated by a residual signal from the methyl group. Due to the high degree of deuteration, the most abundant isotopologue containing a proton is CHD₂OD. The proton in this group is coupled to the two neighboring deuterium nuclei. Since deuterium has a spin quantum number (I) of 1, it splits the proton signal into a quintet (2nI + 1 = 221 + 1 = 5). The intensity ratio of this quintet is approximately 1:2:3:2:1.[1] A smaller residual peak from the hydroxyl proton (CD₃OH) can also be observed, typically as a broad singlet. Its chemical shift is variable due to hydrogen bonding and chemical exchange.

¹³C NMR Spectrum

In the ¹³C NMR spectrum, the signal arises from the methyl carbon of the CD₃OD molecule at its natural abundance of approximately 1.1%. This carbon is directly bonded to three deuterium atoms. The spin of deuterium (I=1) causes the carbon signal to be split into a septet (2nI + 1 = 231 + 1 = 7).[2] The intensity of this multiplet follows a 1:3:6:7:6:3:1 pattern.[2] The one-bond carbon-deuterium coupling constant, ¹J(C,D), is a key parameter for identifying this signal.

The relationship between the structure of this compound and its characteristic NMR signals is illustrated in the following diagram:

Caption: Origin of ¹H and ¹³C NMR signals from this compound.

Experimental Protocols

To obtain high-quality NMR spectra using this compound as a solvent, proper sample preparation and instrument parameterization are essential.

Sample Preparation

-

Analyte Purity: Ensure the analyte to be dissolved is of high purity to avoid signals from contaminants.

-

Solvent Quality: Use high-purity this compound (typically >99.8% D) to minimize the intensity of the residual proton signals.

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of a small molecule analyte for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of this compound.[3][4]

-

Dissolution: Prepare the sample in a separate vial to ensure complete dissolution before transferring it to the NMR tube. Gentle warming or vortexing can aid dissolution.

-

Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent issues with shimming.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, for many applications, the residual solvent peak of this compound (3.31 ppm for ¹H and 49.15 ppm for ¹³C) can be used as a secondary reference.

The logical workflow for sample preparation is depicted below:

Caption: Workflow for preparing a sample for NMR analysis.

NMR Data Acquisition

The following are general guidelines for setting up ¹H and ¹³C NMR experiments. Optimal parameters may vary depending on the spectrometer and the specific analyte.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate for samples with sufficient concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

-

Acquisition Time (aq): Typically 2-4 seconds to ensure good resolution.

-

Spectral Width: A range of -2 to 12 ppm is usually sufficient for most organic molecules.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse program (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon (analyte signals). The solvent signal will remain a septet.

-

Number of Scans: Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 to 4096 or more) is required.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary for quantitative results, especially for quaternary carbons.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width: A standard range of 0 to 220 ppm is appropriate for most organic compounds.

By understanding the inherent NMR signals of this compound and following standardized experimental procedures, researchers can ensure the acquisition of high-quality, reliable data for their scientific investigations.

References

Methanol-d4: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety precautions and handling guidelines for Methanol-d4 (CD₃OD), a deuterated solvent essential for various applications in research and pharmaceutical development, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of experimental results.

Core Safety and Hazard Information

This compound, while an invaluable tool, is a hazardous substance that demands careful handling. It is a highly flammable liquid and vapor, and is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause damage to organs, specifically the central nervous system and eyes.[1][4]

Hazard Identification

A summary of the key hazard classifications for this compound is presented below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor.[1][4][5] |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed.[1][2][3] |

| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1][2][3] |

| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled.[1][2][3] |

| Specific target organ toxicity - single exposure | 1 | H370: Causes damage to organs (Eyes, Central nervous system).[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| CAS Number | 811-98-3[1][5] |

| Molecular Formula | CD₄O[3] |

| Molecular Weight | 36.07 g/mol |

| Appearance | Colorless liquid[4] |

| Melting Point | -99 °C to -98 °C[4] |

| Boiling Point | 65 °C to 65.4 °C[4] |

| Flash Point | 11 °C[4] |

| Density | 0.888 g/mL at 25 °C |

| Solubility | Soluble in water. |

| Explosive Limits | 5.5 - 36.5 % |

Exposure Controls and Personal Protection

Strict adherence to exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when working with this compound.

Exposure Limits

Occupational exposure limits have been established to minimize health risks.

| Organization | TWA | STEL |

| ACGIH | 200 ppm | 250 ppm[6] |

| NIOSH | 200 ppm (260 mg/m³) | 250 ppm (325 mg/m³)[6] |

| OSHA | 200 ppm (260 mg/m³) | - |

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[4][6]

-

Skin Protection :

-

Respiratory Protection : All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] If the concentration of this compound in the air is likely to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are crucial to prevent accidents and environmental contamination.

Safe Handling Practices

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][9]

-

Ground and bond containers when transferring material to prevent static discharge.[1][5]

-

Avoid contact with skin and eyes.[2]

-

Do not eat, drink, or smoke in areas where this compound is handled.[10]

Storage

-

Store in a tightly closed, properly labeled container.[1][2]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][11]

-

Store in a locked cabinet or a restricted-access area.[1]

-

Protect from moisture as this compound is hygroscopic.[1]

Disposal

-

Dispose of waste in accordance with federal, state, and local regulations.[2]

-

This compound and its containers should be treated as hazardous waste.[4]

-

Do not dispose of down the drain.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards : Vapors are heavier than air and may travel to a source of ignition and flash back.[11] Containers may explode when heated.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel from the area. Remove all sources of ignition.[6] Wear appropriate PPE, including respiratory protection.[6]

-

Environmental Precautions : Prevent the spill from entering drains, sewers, or waterways.[6]

-

Methods for Cleaning Up : Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[4] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

Experimental Protocols and Workflows

The following sections outline general experimental protocols for handling and testing this compound.

Purity Assessment

The most common impurity in deuterated solvents is residual water (H₂O or HDO).[1] The following is a general workflow for assessing the purity of this compound, primarily for water content.

Methodology for Purity Assessment:

-

Karl Fischer Titration for Water Content : This is a highly accurate method for quantifying trace amounts of water in a solvent.

-

Apparatus : An automated Karl Fischer titrator.

-

Procedure :

-

Standardize the Karl Fischer reagent with a known water standard.

-

Inject a known volume or weight of the this compound sample into the titration cell.

-

The instrument will automatically titrate the sample and calculate the water content.

-

-

-

¹H NMR for Residual HDO and Other Impurities : NMR spectroscopy can be used to determine the isotopic purity and identify other protonated impurities.

-

Apparatus : A high-resolution NMR spectrometer.

-

Procedure :

-

Use a properly dried NMR tube to prevent atmospheric moisture contamination.[1]

-

Prepare a sample of the neat this compound or a solution of a known standard in this compound.

-

Acquire a ¹H NMR spectrum.

-

The chemical shift of the residual HDO peak will vary depending on temperature and sample composition. Integrate this peak and compare it to a reference signal to estimate the water content.

-

Analyze the spectrum for any other unexpected peaks that may indicate chemical contamination.[1]

-

-

Stability Testing

This workflow outlines a general procedure for evaluating the stability of a compound dissolved in this compound over time.

Methodology for Stability Testing:

-

Preparation of Stock and Working Solutions :

-

Storage :

-

Analysis :

-

At specified time points (e.g., 0, 1 week, 1 month, 3 months), analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

-

The analytical method should be able to separate the parent compound from any potential degradation products.[6]

-

-

Data Evaluation :

-

Quantify the concentration of the parent compound at each time point and compare it to the initial concentration (time 0).

-

Identify and, if possible, quantify any degradation products that may have formed.

-

The stability of the compound is typically expressed as the percentage of the initial concentration remaining over time.

-

Logical Relationship of Safety Precautions

The following diagram illustrates the hierarchical and interconnected nature of safety precautions when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. isotope.com [isotope.com]

- 3. benchchem.com [benchchem.com]

- 4. carlroth.com [carlroth.com]

- 5. isotope.com [isotope.com]

- 6. benchchem.com [benchchem.com]

- 7. armar-europa.de [armar-europa.de]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. armar-europa.de [armar-europa.de]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Organic Compounds in Methanol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of chemical research, particularly within pharmaceutical and materials science, a precise understanding of compound solubility is fundamental. For analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is critical for obtaining high-quality data. Methanol-d4 (CD₃OD), a deuterated isotopologue of methanol (B129727), is a widely utilized polar, protic solvent in NMR due to its ability to dissolve a broad range of polar organic compounds while minimizing solvent interference in ¹H NMR spectra.[1]

This technical guide provides a comprehensive overview of the solubility of organic compounds in this compound. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering both theoretical principles and actionable experimental protocols. This document will delve into the factors governing solubility, provide detailed methodologies for its determination, and present data in a clear, accessible format.

Theoretical Framework of Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, which is governed by the intermolecular forces between the solute and the solvent.

2.1 Key Factors Influencing Solubility

Several factors influence the extent to which an organic compound will dissolve in a solvent like this compound:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar compounds, particularly those capable of hydrogen bonding, tend to be more soluble in polar solvents like methanol. The presence of functional groups such as hydroxyls (-OH), amines (-NH₂), and carbonyls (C=O) in an organic molecule enhances its solubility in polar solvents.

-

Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[2]

-

Molecular Size: As the size of an organic molecule increases, its solubility generally decreases. This is because the larger nonpolar hydrocarbon portion of the molecule begins to dominate over the polar functional groups.[3][4]

-

Presence of Other Solutes: The presence of other ions or molecules in the solution can impact the solubility of a given compound through effects like the common ion effect or changes in the overall polarity of the medium.[2]

This compound: A Versatile NMR Solvent

This compound is a deuterated form of methanol where the four hydrogen atoms are replaced with deuterium.[5] This isotopic substitution is crucial for ¹H NMR spectroscopy as it significantly reduces the solvent's own proton signals, which would otherwise obscure the signals from the analyte.[1]

3.1 Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | CD₃OD |

| Molar Mass | 36.07 g/mol |

| Boiling Point | 65.15 °C |

| Melting Point | -98.05 °C |

| Density | 0.888 g/cm³ |

Note: These values are for this compound and may vary slightly based on the degree of deuteration.

Experimental Determination of Solubility in this compound

A systematic approach is essential for accurately determining the solubility of an organic compound in this compound, especially when preparing samples for NMR analysis. The following protocols provide a framework for both qualitative and quantitative assessment.

4.1 Qualitative Solubility Assessment for NMR Sample Preparation

This protocol is designed to quickly determine if a compound is sufficiently soluble for routine NMR analysis.

Methodology:

-

Initial Test: In a small vial, weigh approximately 2-5 mg of the organic compound.

-

Solvent Addition: Add 0.6-0.7 mL of this compound. This volume is typical for a standard 5 mm NMR tube.

-

Dissolution: Vortex the vial for 30-60 seconds.

-

Visual Inspection: Observe the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at this concentration.

-

Suitability for NMR: If the compound dissolves completely, it is generally considered suitable for routine ¹H and ¹³C NMR spectroscopy.

4.2 Semi-Quantitative Solubility Determination

This protocol provides a more precise measure of a compound's solubility.

Methodology:

-

Saturated Solution Preparation:

-

Add a known, excess amount of the solid organic compound to a vial.

-

Add a precise volume of this compound (e.g., 1.0 mL).

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed for at least one hour to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to avoid transferring any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered supernatant into a pre-weighed vial.

-

Record the exact weight of the solution transferred.

-

Remove the this compound under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid.

-

Express the solubility in terms of mg/mL or g/100 mL.

-

Quantitative Solubility Data

5.1 Solubility of Selected Organic Compounds in Methanol

The following table presents the solubility of some common organic compounds in methanol at standard temperature. This data can be used as a reliable estimate for solubility in this compound.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Solubility in Methanol ( g/100 mL at 20°C) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 44.4 |

| Cholesterol | C₂₇H₄₆O | 386.65 | 1.3 |

| Ibuprofen | C₁₃H₁₈O₂ | 206.29 | Miscible |

| Naphthalene | C₁₀H₈ | 128.17 | 7.7 |

| Paracetamol | C₈H₉NO₂ | 151.16 | 27.6 |

| Sucrose | C₁₂H₂₂O₁₁ | 342.30 | 1.5 |

Disclaimer: The data provided is for non-deuterated methanol and should be used as an estimation for this compound. Actual solubility may vary slightly.

5.2 General Solubility Guidelines in this compound

| Compound Class | General Solubility in this compound | Rationale |

| Alcohols (short-chain) | High | Polar -OH group, hydrogen bonding |

| Aldehydes & Ketones (short-chain) | High | Polar C=O group |

| Carboxylic Acids (short-chain) | High | Polar -COOH group, hydrogen bonding |

| Amines (short-chain) | High | Polar -NH₂ group, hydrogen bonding |

| Alkanes | Low | Nonpolar |

| Aromatic Hydrocarbons | Moderate to Low | Generally nonpolar, but pi-system can interact with solvent dipole |

| Esters (short-chain) | Moderate to High | Moderately polar |

| Amides | Moderate to High | Polar, capable of hydrogen bonding |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound in this compound for research purposes.

Conclusion

This compound is an indispensable solvent for NMR spectroscopy, and a thorough understanding of the solubility of organic compounds within it is paramount for successful experimental design and data interpretation. This guide has provided a foundational understanding of the principles governing solubility, detailed experimental protocols for its determination, and a framework for data presentation. By following these guidelines, researchers, scientists, and drug development professionals can ensure the preparation of high-quality samples, leading to more accurate and reliable analytical results.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Methanol-d4: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Applications of Tetradeuteromethanol in Scientific Research

Methanol-d4 (CD₃OD), also known as tetradeuteromethanol, is the deuterated isotopologue of methanol (B129727) where all four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution imparts unique properties that make it an indispensable tool in various scientific disciplines, particularly in analytical and synthetic chemistry. This technical guide provides a detailed overview of the core applications of this compound, tailored for researchers, scientists, and drug development professionals.

Core Applications in Scientific Research

This compound is predominantly utilized in two key areas of scientific research: as a premier solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a valuable building block in the synthesis of deuterated molecules, especially for pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most common application of this compound is as a solvent for NMR spectroscopy.[1] In ¹H NMR, the signals from a protic solvent would overwhelm the signals from the analyte. By replacing hydrogen with deuterium, the solvent becomes "invisible" in the ¹H NMR spectrum, allowing for the clear and unambiguous observation of the analyte's proton signals.[1] The deuterium nucleus (²H) has a different nuclear spin and a much lower gyromagnetic ratio compared to a proton, resulting in resonance at a significantly different frequency.[1]

Key Advantages in NMR:

-

Signal Clarity: Eliminates large solvent peaks in ¹H NMR spectra, which can obscure analyte signals.

-

High Isotopic Purity: Commercially available with isotopic enrichment typically exceeding 99.8 atom % D, ensuring minimal interference from residual protons.

-

Good Solubilizing Power: As a polar protic solvent, it dissolves a wide range of organic and inorganic compounds.[2]

-

Deuterium Lock Signal: The deuterium signal of CD₃OD is used by the NMR spectrometer to stabilize the magnetic field, a process known as "locking."

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental design.

| Property | Value | Reference(s) |

| Chemical Formula | CD₄O | [3] |

| Molecular Weight | 36.07 g/mol | |

| CAS Number | 811-98-3 | |

| Density | 0.888 g/mL at 25 °C | |

| Melting Point | -99 °C | |

| Boiling Point | 65.4 °C | |

| Refractive Index (n20/D) | 1.326 | |

| Isotopic Purity | ≥99.8 atom % D | |

| Water Content | ≤0.025% |

The following is a generalized protocol for preparing a sample for NMR analysis using this compound.

Materials:

-

Analyte of interest

-

This compound (CD₃OD), NMR grade (≥99.8 atom % D)

-

High-quality 5 mm NMR tube

-

Vial for solubility testing

-

Glass Pasteur pipette or syringe

-

Vortex mixer (optional)

-

Filter (if solids are present)

Procedure:

-

Solubility Test: Before using the expensive deuterated solvent, test the solubility of the analyte in a small amount of non-deuterated methanol in a vial.[4]

-

Sample Weighing: Accurately weigh the appropriate amount of the analyte. A general guideline is 10 mg for a ¹H NMR spectrum and up to 50 mg for a ¹³C NMR spectrum.[4] Higher concentrations can lead to line broadening.[4]

-

Dissolution: Dissolve the weighed analyte in approximately 0.6-0.7 mL of this compound.[5] This volume should result in a sample height of 40-50 mm in a standard 5 mm NMR tube.[6]

-

Mixing: Ensure the sample is fully dissolved. A vortex mixer can be used for thorough mixing.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter directly into the NMR tube to prevent shimming issues.[5]

-

Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality NMR tube using a glass Pasteur pipette or a syringe.[4]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.[4]

-

Shimming and Acquisition: Insert the sample into the NMR spectrometer. The instrument will use the deuterium signal from the this compound to lock the magnetic field. Perform shimming to optimize the magnetic field homogeneity and then acquire the NMR spectrum.

Synthesis of Deuterated Compounds

This compound serves as an important C1 building block for introducing deuterated methyl groups into molecules.[7] This is particularly relevant in the field of drug development, where deuterated pharmaceuticals are a growing area of interest.[8][9]

The Kinetic Isotope Effect:

The substitution of hydrogen with deuterium can alter the rate of chemical reactions involving the C-H bond. This is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond will be slower. In drug metabolism, this can lead to:

-

Slower Metabolism: If a drug is metabolized by breaking a C-H bond, replacing that hydrogen with deuterium can slow down its metabolic breakdown.

-

Improved Pharmacokinetic Profile: This can result in a longer drug half-life, reduced dosing frequency, and potentially lower toxicity.[10]

-

Reduced Formation of Toxic Metabolites: In some cases, deuteration can alter metabolic pathways, reducing the formation of harmful byproducts.

The following is an illustrative protocol for the synthesis of deuterated methyl p-toluenesulfonate, a common intermediate for introducing a deuterated methyl group, using this compound.[7]

Materials:

-

This compound (CD₃OD)

-

p-Toluenesulfonyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water (deionized)

-

Three-necked flask

-

Ice-water bath

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Prepare a Sodium Hydroxide Solution: In a 250 mL three-necked flask, dissolve 90 g of sodium hydroxide in 144 mL of water.

-

Add this compound: To the cooled solution, add 16.2 g of this compound.[7]

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with continuous stirring.

-

Prepare p-Toluenesulfonyl Chloride Solution: Dissolve 103 g of p-toluenesulfonyl chloride in 144 mL of tetrahydrofuran.

-

Addition: Slowly add the p-toluenesulfonyl chloride solution to the reaction mixture dropwise using a dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to naturally warm to room temperature and continue stirring overnight.[7]

-

Work-up:

-

Filter the reaction mixture.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Concentrate the organic solution under reduced pressure to obtain the product, deuterated methyl p-toluenesulfonate, as a colorless oil.[7]

Other Niche Applications

While NMR spectroscopy and deuterated synthesis are the primary uses, this compound also finds application in other specialized areas of research:

-

Internal Standard in Mass Spectrometry: Although less common than other deuterated standards, this compound can be used as a source for deuterated methylating agents to create internal standards for quantitative mass spectrometry. Stable isotope-labeled internal standards are crucial for correcting for variations in sample preparation and instrument response.[11][12]

-

Metabolic Labeling Studies: In metabolomics, stable isotopes are used to trace metabolic pathways.[13] While less common than ¹³C or ¹⁵N labeling, deuterium from sources like this compound can be incorporated into biomolecules, and the resulting mass shifts can be detected by mass spectrometry.[2][14]

Conclusion

This compound is a versatile and powerful tool in the modern research laboratory. Its primary role as a solvent in NMR spectroscopy is fundamental to the structural elucidation of molecules. Furthermore, its growing importance as a building block in the synthesis of deuterated compounds, particularly for the development of next-generation pharmaceuticals with improved metabolic profiles, highlights its significant contribution to advancements in chemistry and medicine. The detailed protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their scientific endeavors.

References

- 1. This compound | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. This compound | 811-98-3 [chemicalbook.com]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. youtube.com [youtube.com]

- 10. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Methanol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanol-d4 (CD₃OD), also known as tetradeuteromethanol, is a deuterated isotopologue of methanol (B129727) where all four hydrogen atoms have been replaced by deuterium (B1214612).[1][2] Its primary application lies as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where its deuterated nature prevents interference from solvent protons in ¹H NMR spectra.[3] Furthermore, this compound serves as a crucial building block and intermediate in the synthesis of deuterated pharmaceuticals.[4][5] The development of deuterated drugs, which can exhibit improved metabolic stability and pharmacokinetic profiles, has intensified the demand for high-purity deuterated reagents like this compound.[6] This technical guide provides a comprehensive overview of the principal synthesis and manufacturing processes for this compound, including detailed experimental protocols, comparative data, and process visualizations.

Core Synthesis Methodologies

The production of this compound can be achieved through several synthetic routes, each with its own set of advantages and challenges. The primary methods include:

-

Direct Catalytic Synthesis from Carbon Monoxide and Deuterium Gas: This is a widely used industrial method adapted from the conventional methanol synthesis process.

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons on a methanol molecule using a deuterium source.

-

Synthesis from Deuterated Precursors: This route utilizes smaller deuterated molecules, such as methyl formate (B1220265) or dimethyl carbonate, which are then converted to this compound.

Direct Catalytic Synthesis from Carbon Monoxide and Deuterium Gas

This is the most common industrial-scale method for producing this compound. It involves the reaction of carbon monoxide (CO) with deuterium gas (D₂) at high pressure and temperature over a heterogeneous catalyst.[7]

Reaction Pathway

CO + 2D₂ → CD₃OD

Experimental Protocol

The following protocol is based on a documented industrial synthesis method:[4]

Materials:

-

Carbon Monoxide (CO) gas

-

Deuterium (D₂) gas

-

Catalyst: A mixture of metal oxides, such as gold oxide, platinum oxide, and rhodium oxide, or a copper-zinc based catalyst.[4][7]

Equipment:

-

High-pressure reactor

-

Gas flow controllers

-

Catalyst bed

-

Condenser and separation vessel

-

Distillation apparatus

Procedure:

-

Gas Preparation: Premix carbon monoxide and deuterium gas. A typical volume ratio is 1:1.[4]

-

Reaction: Introduce the gas mixture into a high-pressure reactor containing the catalyst bed. The reaction is typically carried out under a pressure of 1-10 MPa and at a temperature of 150-550°C.[4]

-

Catalysis: Pass the gas mixture through the catalyst bed. A continuous circulation for an extended period (e.g., 24 hours) is often employed to maximize conversion.[4]

-

Condensation and Collection: The product gas stream is cooled in a condenser to liquefy the this compound. The liquid is then collected in a separation vessel.[4]

-

Purification: The crude this compound is purified by distillation to achieve high chemical and isotopic purity.[4]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Deuterium Gas (D₂) | 2 kg | [4] |

| Carbon Monoxide (CO) | 14 kg | [4] |

| Reaction Conditions | ||

| Pressure | 5.5 MPa | [4] |

| Temperature | 210-380°C | [4] |

| Catalyst | Gold oxide:Platinum oxide:Rhodium oxide (1:3:2 mass ratio) | [4] |

| Gas Flow Rate | 2 L/s | [4] |

| Reaction Time | 24 hours (continuous circulation) | [4] |

| Product | ||

| Crude this compound Yield | 3.2 kg | [4] |

| Overall Yield | 35.5% | [4] |

| GC Purity | 99.8% | [4] |

| Isotopic Purity | >99.8 atom % D is typically required | [8] |

Process Workflow

References

- 1. Methanol Production Process Flow Diagram | EdrawMax Templates [edrawmax.com]

- 2. US20110245532A1 - Methanol dehydrogenation catalyst for producing of methyl formate and method for producing methyl formate - Google Patents [patents.google.com]

- 3. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. scribd.com [scribd.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. Methanol-dâ â100%â (D, 99.95%) Methyl alcohol - Cambridge Isotope Laboratories, DLM-51-10X0.5 [isotope.com]

A Researcher's Guide to Procuring High-Purity Methanol-d4

For professionals in research, scientific analysis, and drug development, the quality of reagents is paramount. This in-depth technical guide provides essential information on sourcing high-purity Methanol-d4 (CD₃OD), a critical solvent for Nuclear Magnetic Resonance (NMR) spectroscopy and other sensitive analytical techniques.

This compound, or tetradeuteromethanol, is an isotopologue of methanol (B129727) where the four hydrogen atoms are replaced with deuterium (B1214612). This isotopic substitution is crucial for ¹H NMR spectroscopy, as it renders the solvent transparent in the proton spectrum, allowing for unobstructed analysis of the dissolved sample.[1] Its use is indispensable in organic synthesis, pharmaceutical research, and materials science for precise structural elucidation.

Key Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity this compound suitable for research applications. The primary considerations for procurement are isotopic enrichment, chemical purity, and low water content. Leading suppliers include Merck Millipore (Sigma-Aldrich), Cambridge Isotope Laboratories, and Thermo Fisher Scientific (through their Acros Organics and Alfa Aesar brands). Below is a comparative summary of typical product specifications from these major vendors.

| Supplier/Brand | Isotopic Purity (atom % D) | Chemical Purity | Water Content | Available Packaging Sizes | Additional Notes |

| Merck (Sigma-Aldrich) | ≥99.8% to ≥99.96% | ≥99% (CP) | ≤0.025% to ≤0.030% (Karl Fischer) | 1 g, 5 g, 10 g, 25 g, 50 g, 100 g; Ampules (e.g., 10 x 0.5 mL) | Offers various grades, including for NMR spectroscopy under the MagniSolv™ brand.[2][3][4] Also available with TMS as an internal standard. |

| Cambridge Isotope Labs | 99.8% to 99.95% | ≥99.5% | Not explicitly specified on all datasheets | Ampules (e.g., 10 x 0.5 mL, 10 x 0.75 mL), Bottles (e.g., 5 g, 10 g, 25 g) | A leading manufacturer specializing in stable isotope-labeled compounds.[5][6][7][8] |

| Thermo Fisher Scientific | ≥99.5% to ≥99.8% | Not explicitly specified | ≤0.05% (Coulometric) | 5 mL, 10 mL, 25 mL, 100 mL; Ampules (e.g., 10 x 0.75 mL) | Products available under Acros Organics and Alfa Aesar brands.[9][10][11][12][13] AcroSeal™ packaging is available to protect against moisture. |

| deutraMed | 99% | Not explicitly specified | ≤0.05% (Coulometric) | Inquire for details | Positions itself as a key supplier for deuterated ingredients in pharmaceutical development.[14] |

| FUJIFILM Wako | 99.8% | ≥99.9% (capillary GC) | Not explicitly specified | Inquire for details | Offers a high-purity grade specifically for NMR applications.[15] |

Experimental Protocols

I. Quality Control of this compound

Upon receipt and before use, particularly for highly sensitive experiments, it is good practice to verify the quality of the this compound.

Methodology:

-

¹H NMR for Isotopic Purity and Residual Protons:

-

Acquire a ¹H NMR spectrum of the neat this compound.

-

The residual protonated methanol (CHD₂OD) will appear as a quintet around 3.31 ppm. The intensity of this peak relative to a known standard can be used to confirm the isotopic enrichment.

-

Check for the presence of a water peak (HDO), which typically appears around 4.8 ppm. The presence of a significant water peak may indicate improper storage or handling.

-

-

Karl Fischer Titration for Water Content:

II. Standard Operating Procedure for NMR Sample Preparation

This protocol outlines the general steps for preparing a sample for NMR analysis using this compound.

Methodology:

-

Solubility Test: Before using the deuterated solvent, test the solubility of your analyte in non-deuterated methanol to determine the appropriate concentration.[16]

-

Sample Weighing:

-

Dissolution:

-

Dissolve the weighed sample in approximately 0.5-0.7 mL of this compound in a small vial.[16]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

-

Transfer to NMR Tube:

-

Use a clean glass Pasteur pipette to transfer the solution into a clean, dry 5 mm NMR tube.

-

The solvent height in the tube should be approximately 4-5 cm.[16]

-

-

Capping and Labeling:

-

Cap the NMR tube securely. For volatile samples or long-term storage, sealing the cap with parafilm is recommended.

-

Label the NMR tube clearly with the sample identification.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the this compound.

-

Shim the magnetic field to obtain optimal resolution.

-

Reference the spectrum to the residual solvent peak of this compound (CHD₂OD at ~3.31 ppm and CD₃OH at ~4.87 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

III. Use of Methanol in LC-MS Protocols

While this compound is primarily used in NMR, non-deuterated methanol is a common solvent in Liquid Chromatography-Mass Spectrometry (LC-MS). The principles of its use are directly applicable, and in certain isotope-tracing experiments, this compound may be employed. Methanol is a polar protic solvent often used in reversed-phase chromatography.[17]

Methodology for Mobile Phase Preparation:

-

Solvent Selection: Methanol is often used in combination with water as the mobile phase. The ratio of methanol to water determines the polarity of the mobile phase and thus the retention of analytes on a reversed-phase column.

-

Additives: To improve peak shape and ionization efficiency in the mass spectrometer, additives are commonly used.

-

Acids: Formic acid or acetic acid (typically at 0.1% v/v) are added to the mobile phase to facilitate protonation of the analytes in positive ion mode ESI-MS.

-

Buffers: Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can be used to control the pH of the mobile phase.

-

-

Preparation:

-

Use high-purity (LC-MS grade) solvents and additives to minimize background noise and ion suppression.[18]

-

Measure the required volumes of methanol, water, and any additives.

-

Mix thoroughly and degas the mobile phase before use to prevent bubble formation in the HPLC system.

-

Logical Workflow for Procurement and Use

The following diagram illustrates a typical workflow from selecting a supplier to utilizing high-purity this compound in a research setting.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound D = 99.8atom 811-98-3 [sigmaaldrich.com]

- 3. 甲醇-d4,99.8原子 D - 多种规格可供选择 [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Methanol-dâ â100%â (D, 99.95%) Methyl alcohol - Cambridge Isotope Laboratories, DLM-51-10X0.5 [isotope.com]

- 6. Methanol-dâ - Cambridge Isotope Laboratories, DLM-24-10X0.75 [isotope.com]

- 7. Cambridge Isotope Laboratories this compound (d, 99.8%)-10 x 0.75 Ml. CAS | Fisher Scientific [fishersci.com]

- 8. Cambridge Isotope Laboratories this compound (d, 99.8%), 811-98-3, MFCD00044637, | Fisher Scientific [fishersci.com]

- 9. Méthanol-d4, pour la RMN, contient 0,03 v/v% du TMS, 99,8 % d’atomes D, Thermo Scientific Chemicals 5 ml [thermofisher.com]

- 10. This compound, for NMR, 99.8 atom % D 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound, for NMR, contains 0.03 v/v% TMS, 99.8 atom % D 25 mL | Contact Us [thermofisher.com]

- 12. This compound, for NMR, 99.8 atom % D 10 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 13. This compound, for NMR, packaged in 0.75 ml ampoules, 99.8 atom % D 7.5 mL | Contact Us [thermofisher.com]

- 14. deutramed.com [deutramed.com]

- 15. 811-98-3・this compound, 99.8%(High purity)・133-18971[Detail Information] | [Synthesis & Materials][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 16. sites.uclouvain.be [sites.uclouvain.be]

- 17. organomation.com [organomation.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Methanol-d4 for Researchers in Drug Development

This guide provides an in-depth overview of Methanol-d4 (CD₃OD), a deuterated isotopologue of methanol (B129727), tailored for researchers, scientists, and professionals in the field of drug development. It covers pricing for academic laboratories, key applications, and detailed experimental protocols.

Overview and Significance in Research

This compound, also known as tetradeuteromethanol, is a form of methanol where the four hydrogen atoms have been replaced with their heavier isotope, deuterium.[1] This isotopic substitution makes it an invaluable tool in various scientific applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where it is a commonly used solvent.[1][2] Its utility extends to serving as a precursor in the synthesis of deuterated pharmaceuticals and as a tracer in metabolic studies. The use of deuterated compounds in drug development can offer advantages such as altered metabolic profiles, potentially leading to improved oral bioavailability and longer drug half-lives.

Pricing for Academic Laboratories

The price of this compound for academic labs can vary significantly based on the supplier, purity, and quantity purchased. Below is a summary of pricing from various suppliers to aid in budget planning. The price per gram has been calculated using the density of this compound, which is approximately 0.888 g/mL.[3]

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Price per Gram (USD) |

| Sigma-Aldrich | 151947 | ≥99.8 atom % D | 25 mL | ~$150 | ~$6.75 |